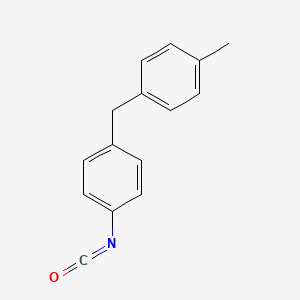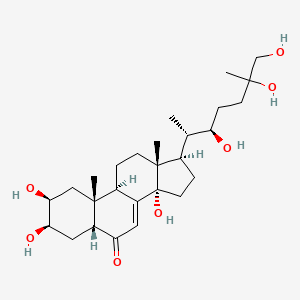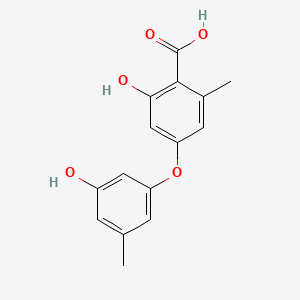
脱氧革菲林
科学研究应用
脱氧锗菲林有几个科学研究应用,包括:
作用机制
脱氧锗菲林主要通过其抗氧化活性发挥作用。 它通过捐赠氢原子清除自由基,从而中和活性氧 . 这种活性使用 Trolox 等效活性浓度测定法等测定法进行测量 . 分子靶标包括各种活性氧,所涉及的途径与氧化应激和氧化还原平衡有关。
类似化合物:
独特性: 脱氧锗菲林的独特性在于其特定的结构,赋予了独特的抗氧化特性。 它能够在微生物共培养系统中诱导其他次生代谢产物的产生,进一步将其与其他酚类化合物区分开来 .
生化分析
Biochemical Properties
Deoxygerfelin plays a significant role in biochemical reactions as a phenolic antioxidant. It interacts with various biomolecules, including enzymes and proteins, to exert its antioxidative effects. Deoxygerfelin scavenges free radicals in a Trolox equivalent activity concentration (TEAC) assay . It has been found to interact with enzymes involved in oxidative stress pathways, thereby reducing oxidative damage in cells . The compound’s ability to donate hydrogen atoms to free radicals helps stabilize and neutralize these reactive species, preventing cellular damage.
Cellular Effects
Deoxygerfelin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules involved in oxidative stress responses . By reducing oxidative stress, Deoxygerfelin helps maintain cellular homeostasis and prevents apoptosis (programmed cell death) induced by oxidative damage . Additionally, Deoxygerfelin has been observed to enhance the expression of antioxidant genes, further bolstering the cell’s defense mechanisms against oxidative stress .
Molecular Mechanism
At the molecular level, Deoxygerfelin exerts its effects through several mechanisms. It binds to reactive oxygen species (ROS) and neutralizes them by donating hydrogen atoms . This binding interaction helps prevent ROS from damaging cellular components such as DNA, proteins, and lipids. Deoxygerfelin also inhibits the activity of pro-oxidant enzymes, thereby reducing the production of ROS . Furthermore, Deoxygerfelin activates antioxidant enzymes, enhancing the cell’s ability to detoxify harmful reactive species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deoxygerfelin have been studied over various time periods. The compound has demonstrated stability under standard storage conditions, maintaining its antioxidative properties over time . Long-term studies have shown that Deoxygerfelin continues to provide protective effects against oxidative stress in both in vitro and in vivo models . Its efficacy may decrease over extended periods due to potential degradation .
Dosage Effects in Animal Models
The effects of Deoxygerfelin vary with different dosages in animal models. At low to moderate doses, Deoxygerfelin has been shown to provide significant antioxidative protection without adverse effects . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the beneficial effects of Deoxygerfelin while minimizing potential toxicity .
Metabolic Pathways
Deoxygerfelin is involved in several metabolic pathways, primarily related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase (SOD) and catalase, which play key roles in detoxifying ROS . Deoxygerfelin also affects metabolic flux by modulating the activity of enzymes involved in the pentose phosphate pathway, a crucial pathway for generating reducing equivalents and maintaining cellular redox balance .
Transport and Distribution
Within cells and tissues, Deoxygerfelin is transported and distributed through both passive diffusion and active transport mechanisms . It interacts with transport proteins and binding proteins that facilitate its movement across cellular membranes . Deoxygerfelin’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as cell membranes and organelles .
Subcellular Localization
Deoxygerfelin exhibits specific subcellular localization patterns, primarily accumulating in mitochondria and the endoplasmic reticulum . Its localization to these organelles is facilitated by targeting signals and post-translational modifications that direct it to specific compartments . Within these organelles, Deoxygerfelin exerts its antioxidative effects, protecting mitochondrial DNA and proteins from oxidative damage .
准备方法
合成路线及反应条件: 脱氧锗菲林可以通过微生物共培养技术合成。 在一项研究中,对青霉属西多霉和枯草芽孢杆菌进行共培养,导致脱氧锗菲林的产生 . 该过程涉及底物添加、稳定同位素标记和基因表达分析,以阐明生物合成途径 .
工业生产方法: 该方法利用微生物之间自然相互作用来诱导次生代谢产物的产生,包括脱氧锗菲林 .
化学反应分析
反应类型: 脱氧锗菲林会发生各种化学反应,包括氧化、还原和取代。 作为一种酚类化合物,它可以参与氧化还原反应,通过清除自由基作为抗氧化剂 .
常见试剂和条件:
氧化: 脱氧锗菲林可以在受控条件下使用过氧化氢或高锰酸钾等试剂进行氧化。
还原: 还原反应可以使用硼氢化钠等还原剂进行。
取代: 取代反应可能涉及亲核芳香取代,其中亲核试剂取代芳环上的取代基。
主要产物: 由这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生醌类,而还原会产生氢醌类。
相似化合物的比较
Benzoic Acid Derivatives: Other similar compounds include various benzoic acid derivatives produced through microbial co-culture, such as 3-hydroxybenzoic acid.
Uniqueness: Deoxygerfelin’s uniqueness lies in its specific structure, which imparts distinct antioxidant properties. Its ability to induce the production of other secondary metabolites in microbial co-culture systems further distinguishes it from other phenolic compounds .
属性
IUPAC Name |
2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-8-3-10(16)6-11(4-8)20-12-5-9(2)14(15(18)19)13(17)7-12/h3-7,16-17H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEIMBOWRAUNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=C(C(=C2)C)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635881 | |
| Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36149-01-6 | |
| Record name | 4-Carboxydiorcinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36149-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does deoxygerfelin influence the metabolic activity of Bacillus subtilis in co-culture?
A1: In co-culture, deoxygerfelin, a secondary metabolite produced by Aspergillus sydowii, acts as an inducer molecule for Bacillus subtilis. [] This induction stimulates B. subtilis to produce benzoic acid. This initial interaction triggers a cascade of metabolic events leading to the biosynthesis of novel benzoic acid derivatives. []
Q2: What is the significance of the interaction between Aspergillus sydowii and Bacillus subtilis mediated by deoxygerfelin?
A2: The deoxygerfelin-mediated interaction between A. sydowii and B. subtilis highlights the importance of interspecific crosstalk in microbial communities. [] This interaction leads to the production of novel benzoic acid derivatives, showcasing the potential of co-culture for discovering new bioactive compounds. [] This discovery has implications for understanding microbial ecology and exploring new avenues for drug discovery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


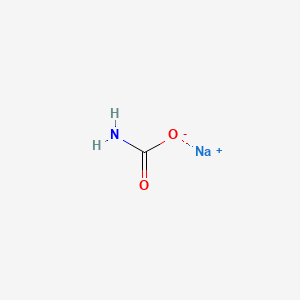

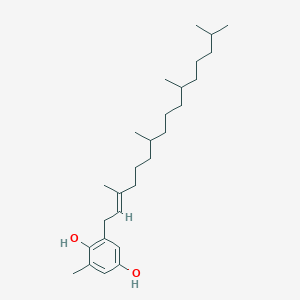

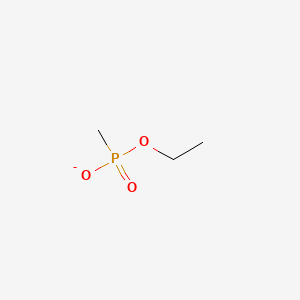
![6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1262220.png)

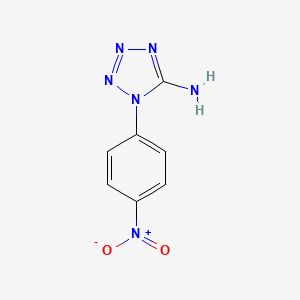

![(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B1262225.png)
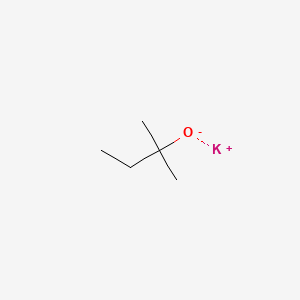
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1262230.png)
